7,7,12,16-TETRAMETHYL-15-(6-METHYLHEPT-5-EN-2-YL)PENTACYCLO[9.7.0.0(1),(3).0(3),?.0(1)(2),(1)?]OCTADECAN-6-YL (2E)-3-(4-HYDROXY-3-METHOXYPHENYL)PROP-2-ENOATE
Overview
Description
It is a mixture of ferulic acid esters of phytosterols and triterpenoids, including cycloartenyl ferulate, 24-methylenecycloartanyl ferulate, and campesteryl ferulate . This compound is known for its antioxidant properties and has been studied for its potential health benefits, including cholesterol-lowering, anti-inflammatory, and anti-cancer effects .
Preparation Methods
Gamma Oryzanol can be extracted from rice bran oil using various methods. One common method is the use of solvent extraction, where rice bran oil is treated with solvents like hexane to extract the oil, followed by purification processes to isolate Gamma Oryzanol . Another method involves the use of supercritical fluid extraction, which utilizes supercritical carbon dioxide to extract the compound from rice bran . Industrial production often involves large-scale extraction and purification processes to obtain Gamma Oryzanol in significant quantities .
Chemical Reactions Analysis
Gamma Oryzanol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known for its antioxidant activity, which involves the donation of electrons to neutralize free radicals . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions include oxidized and reduced forms of Gamma Oryzanol, which retain their antioxidant properties .
Scientific Research Applications
Gamma Oryzanol has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant properties and its ability to stabilize free radicals . In biology, it has been shown to have anti-inflammatory and cholesterol-lowering effects, making it a potential therapeutic agent for metabolic disorders . In medicine, Gamma Oryzanol is being investigated for its potential to treat conditions like diabetes, obesity, and neurodegenerative diseases . In the industry, it is used in the formulation of cosmetics and skincare products due to its antioxidant and anti-aging properties .
Mechanism of Action
The mechanism of action of Gamma Oryzanol involves its antioxidant properties, which help to neutralize free radicals and reduce oxidative stress . It also modulates the expression of genes related to inflammation and metabolism, such as nuclear factor kappa-B (NF-κB) and peroxisome proliferator-activated receptors (PPARs) . These molecular targets and pathways are involved in the regulation of cholesterol metabolism, insulin sensitivity, and inflammatory responses .
Comparison with Similar Compounds
Gamma Oryzanol is unique due to its mixture of ferulic acid esters with phytosterols and triterpenoids . Similar compounds include tocopherols, tocotrienols, and other phenolic acids found in rice bran oil . Gamma Oryzanol stands out for its potent antioxidant activity and its ability to modulate multiple biological pathways . Other similar compounds include cycloartenol, cycloartenyl ferulate, and sitosteryl ferulate, which share structural similarities but differ in their specific biological activities .
Properties
IUPAC Name |
[7,7,12,16-tetramethyl-15-(6-methylhept-5-en-2-yl)-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H58O4/c1-26(2)10-9-11-27(3)29-18-20-38(7)33-16-15-32-36(4,5)34(19-21-39(32)25-40(33,39)23-22-37(29,38)6)44-35(42)17-13-28-12-14-30(41)31(24-28)43-8/h10,12-14,17,24,27,29,32-34,41H,9,11,15-16,18-23,25H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODTZLFLDFKIQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H58O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860087 | |
Record name | 9,19-Cyclolanost-24-en-3-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20860087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
11042-64-1 | |
Record name | γ-Oryzanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.371 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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